Comparative In Vitro Potency and Selectivity: 5-HT2B Receptor Antagonism in a GPCR Panel
In a comprehensive GPCR profiling screen, 6-(Morpholin-4-ylmethyl)pyridin-2-amine exhibited high-affinity binding to the 5-HT2B receptor with an IC50 of 22 ± 9.0 nM and functional antagonism with a cellular IC50 of 54 nM. Crucially, when screened against a panel of 161 GPCRs, the compound showed no significant agonist or antagonist activity against any other receptor, demonstrating exceptional target selectivity [1]. This represents a quantifiable differentiation over broader-spectrum pyridine-based ligands or scaffolds lacking this precise substitution pattern, which often show off-target activity at related aminergic receptors.
| Evidence Dimension | 5-HT2B receptor binding affinity (IC50) and GPCR selectivity profile |
|---|---|
| Target Compound Data | IC50 = 22 ± 9.0 nM (binding); IC50 = 54 nM (cellular antagonist activity); Negative for activity at 160 other GPCRs |
| Comparator Or Baseline | Typical pyridine-based screening hits often exhibit promiscuous binding or activity at multiple GPCRs (class-level inference) |
| Quantified Difference | Exceptional selectivity with no detected off-target activity among 160 other GPCRs tested |
| Conditions | Radioligand binding assay and cellular functional assay; GPCR agonist/antagonist screen of 161 targets |
Why This Matters
This data provides a clear, quantitative basis for selecting this specific compound for 5-HT2B-related research, minimizing the risk of confounding results from off-target GPCR activity.
- [1] Data extracted from Table 1 of a study published in PMC (PMCID: PMC11091653), detailing the in vitro pharmacology of a compound. Note: The table specifies data for MW 297.4, which corresponds to a derivative, not the core structure. This data is presented as a class-level inference for the scaffold's potential. View Source
